4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate
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Overview
Description
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C14H15F3O4S. It is a triflate ester, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the triflate group can be eliminated to form alkenes.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Catalysts: Palladium complexes for coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield substituted cyclohexenes, while elimination reactions yield alkenes.
Scientific Research Applications
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate involves the activation of the cyclohexene ring towards nucleophilic attack. The triflate group is a good leaving group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the benzyloxy group.
Cyclohex-1-en-1-yl trifluoromethanesulfonate: Another similar compound used in organic synthesis.
Uniqueness
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C14H15F3O4S |
---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
(4-phenylmethoxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)22(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2 |
InChI Key |
JQHYNTFHGAOGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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